1-(4-Hydroxybenzoyl)glucose

Metabolic Engineering Bioproduction Phenylpropanoid Pathway

Researchers reconstituting 7-polyacylated anthocyanin biosynthesis require a donor that transfers both acyl and glucosyl moieties. Substituting with 4-hydroxybenzoic acid or other glucose esters yields false negatives in AAGT enzyme assays. - **Unique bifunctional donor**: Enables sequential acyl & glucosyl transfer (Delphinium grandiflorum pathway). - **Quantitative advantage**: 1.7 g/L bioproduction yield (10× vanillic acid ester) in engineered bamboo cells. - **Analytical standard**: Validated HPLC-DAD & MS fragment (m/z 299 → 137, 239, 179) for plant metabolomics. - **High aqueous solubility**: 21.3 g/L (4.3× aglycone); logP -0.74 ideal for enzyme kinetics.

Molecular Formula C13H16O8
Molecular Weight 300.26 g/mol
CAS No. 25545-07-7
Cat. No. B160382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxybenzoyl)glucose
CAS25545-07-7
Molecular FormulaC13H16O8
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)CO)O)O)O)O
InChIInChI=1S/C13H16O8/c14-5-8-9(16)10(17)11(18)13(20-8)21-12(19)6-1-3-7(15)4-2-6/h1-4,8-11,13-18H,5H2/t8-,9-,10+,11-,13+/m1/s1
InChIKeyXWTGDGASXRARSP-HMUNZLOLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Hydroxybenzoyl)glucose: Bifunctional Acyl/Glucosyl Donor


1-(4-Hydroxybenzoyl)glucose (p-hydroxybenzoyl glucose, pHBG) is a naturally occurring phenolic glucose ester formed via esterification of glucose with 4-hydroxybenzoic acid [1]. It acts as a bifunctional acyl and glucosyl donor in the biosynthesis of 7-polyacylated anthocyanins in plants such as Delphinium grandiflorum [2], and serves as a plant metabolite found in species including Moricandia arvensis, Rhodiola chrysanthemifolia, and Luffa cylindrica . The compound is characterized by its β-D-glucopyranose core with a 4-hydroxybenzoyl group at the anomeric position [3].

Natural product tool Bifunctional acyl/glucosyl donor for anthocyanin biosynthesis studies
Plant metabolite Found in Delphinium, Moricandia, Rhodiola, and Luffa species
Glycoside identity β-D-glucopyranose core with 4-hydroxybenzoyl at anomeric position

1-(4-Hydroxybenzoyl)glucose: Irreplaceable in Metabolic Studies


Substitution of 1-(4-Hydroxybenzoyl)glucose with its aglycone 4-hydroxybenzoic acid or other glucose esters (e.g., vanillic acid glucose ester) is not scientifically valid. The compound serves as a unique bifunctional donor capable of transferring both an acyl and a glucosyl moiety in sequential enzymatic reactions [1]. Its glycosidic linkage confers distinct solubility (predicted water solubility 21.3 g/L) and stability compared to the free acid [2]. Furthermore, its specific recognition by dedicated glucosyltransferases such as DgpHBAGT, which exhibits high substrate preference for p-hydroxybenzoic acid, cannot be replicated by other hydroxybenzoic acid conjugates [3]. The following quantitative evidence demonstrates these functional and physicochemical distinctions.

Bifunctional acyl/glucosyl donor
Aglycone 4-HBA and vanillic acid glucose ester each support only one donor function — pathway reconstitution may not transfer
Higher predicted aqueous solubility, lower logP
Free acid shows lower solubility and higher lipophilicity — aqueous assay compatibility may shift
Recognized by DgpHBAGT glucosyltransferase
Other hydroxybenzoic acid conjugates may not be recognized — enzyme assay results may not reproduce

1-(4-Hydroxybenzoyl)glucose vs. Key Analogs: Evidence


Superior Bioproduction Yield

In transformed bamboo (Phyllostachys nigra) cells expressing bacterial 4-hydroxycinnamoyl-CoA hydratase/lyase, the production titer of 1-(4-hydroxybenzoyl)glucose (4-hydroxybenzoic acid glucose ester) reached 1.7 g/L, which is 10-fold higher than vanillic acid glucose ester (0.17 g/L) and 12.1-fold higher than 4-hydroxybenzoic acid glucoside (0.14 g/L) under identical fermentation conditions [1]. This quantitative advantage demonstrates that the glucose ester form of p-hydroxybenzoic acid is the preferred conjugate accumulated by the endogenous plant glycosylation machinery.

Bioproduction Yield
Head-to-head
1.7 g/L vs 0.17 g/L (vanillic acid glucose ester) — 10-fold higher accumulation in transformed bamboo cells
Supports metabolic engineering target selection
Phyllostachys nigra suspension culture, 7-day cultivation
Metabolic Engineering Bioproduction Phenylpropanoid Pathway

Bifunctional Donor Activity

In Delphinium grandiflorum anthocyanin biosynthesis, 1-(4-hydroxybenzoyl)glucose (pHBG) functions as a bifunctional donor, transferring both a p-hydroxybenzoyl (acyl) moiety and a glucosyl moiety in stepwise reactions catalyzed by dedicated acyltransferases and glucosyltransferases [1]. Neither the aglycone 4-hydroxybenzoic acid (pHBA) nor the alternative conjugate p-glucosyl-oxybenzoic acid (pGBA) can support both transfer reactions; mutant cultivars accumulating pGBA instead of pHBG exhibit significantly reduced 7-polyacylation activity and produce mauve rather than blue sepals [2].

Bifunctional Donor
Head-to-head
pHBG transfers both acyl and glucosyl moieties; 4-HBA (acyl only) and pGBA (glucosyl only) each support one reaction type
Supports 7-polyacylated anthocyanin pathway reconstitution
In vitro enzyme assays with recombinant AA7GT and acyltransferase
Enzymology Anthocyanin Biosynthesis Acyltransferase

Enhanced Water Solubility

1-(4-Hydroxybenzoyl)glucose exhibits a predicted water solubility of 21.3 g/L based on ALOGPS computational modeling, representing a substantial increase relative to its aglycone 4-hydroxybenzoic acid (predicted water solubility ~5 g/L) [1]. The glycosylation also modifies the predicted logP from ~1.58 (4-hydroxybenzoic acid) to -0.74 for the glucose ester, indicating significantly enhanced hydrophilicity [2]. This property is not an extrapolation from single-cell assays but is derived from established computational models for physicochemical property prediction.

Predicted Solubility
Class-level
21.3 g/L; logP −0.74 vs aglycone ~5 g/L; logP 1.58
Supports aqueous assay and formulation development
ALOGPS computational prediction; experimental validation recommended
Physicochemical Property Formulation Drug Delivery

Distinct Mass Spectrometry Signature

Under negative ion electrospray ionization (ESI-) mass spectrometry, 1-(4-hydroxybenzoyl)glucose produces a characteristic molecular ion [M-H]⁻ at m/z 299 and diagnostic fragment ions at m/z 137 (loss of the glucose moiety, -162 Da) and m/z 239 and 179 (sequential degradation of the glucose group) [1]. This fragmentation pattern is distinct from that of 4-hydroxybenzoic acid glucoside (which produces a different fragment profile due to the ether linkage) and from vanillic acid glucose ester (which shows an additional methoxy group, +30 Da mass shift) [2].

MS Fragmentation
Class-level
[M-H]⁻ m/z 299 → 137 (loss of glucose, −162 Da); distinct from O-glucoside and vanillic acid glucose ester
Enables definitive identification in plant extracts
ESI- negative ion mode; reversed-phase LC-MS
Analytical Chemistry Mass Spectrometry Metabolomics

Validated HPLC Quantification Method

A validated HPLC-DAD method using external calibration has been established for the quantification of 1-(4-hydroxybenzoyl)glucose in sunflower seeds, alongside 14 other phenolic compounds [1]. This method enables accurate determination of compound abundance under varying growth conditions. In contrast, related compounds such as vanillic acid glucoside require separate chromatographic conditions due to differences in retention behavior and detection sensitivity [2].

HPLC Method
Method context
External calibration method established; detected in sunflower seed extracts alongside 14 other phenolics
Supports reproducible quantification in plant matrices
Reversed-phase HPLC-DAD; requires authentic standard
Analytical Method Natural Product Chemistry Quality Control

1-(4-Hydroxybenzoyl)glucose: Optimal Use Cases


Phenylpropanoid Pathway Engineering

The 10-fold higher bioproduction yield of 1-(4-Hydroxybenzoyl)glucose (1.7 g/L) compared to vanillic acid glucose ester (0.17 g/L) in engineered bamboo cells [1] makes this compound the preferred target for metabolic engineering efforts aimed at producing hydroxybenzoic acid conjugates. Researchers optimizing phenylpropanoid pathway flux should prioritize this glucose ester as the primary product metric, as it represents the most efficiently accumulated conjugate in plant cell culture systems.

Bifunctional Donor Enzymology

This compound is uniquely suited for in vitro reconstitution of 7-polyacylated anthocyanin biosynthesis pathways. Its ability to serve as both an acyl and glucosyl donor [2] cannot be replicated by 4-hydroxybenzoic acid or p-glucosyl-oxybenzoic acid. Laboratories investigating acyl-glucose-dependent glucosyltransferases (AAGTs) or acyltransferases in Delphinium and related species require authentic 1-(4-Hydroxybenzoyl)glucose for enzyme assays; substitution with other conjugates will yield false-negative results.

Metabolomic Profiling Standard

The validated HPLC-DAD method [3] and characteristic MS fragmentation pattern (m/z 299 → 137, 239, 179) [4] establish 1-(4-Hydroxybenzoyl)glucose as a reliable analytical standard for identifying and quantifying glucose esters in plant metabolomics studies. Procurement of this authentic standard is essential for accurate peak assignment in chromatograms, particularly when distinguishing glucose esters from structurally similar O-glucosides that co-occur in many plant extracts [5].

Aqueous Solubility Studies

With a predicted water solubility of 21.3 g/L (vs. ~5 g/L for the aglycone) and reduced logP (-0.74 vs. 1.58) [6], 1-(4-Hydroxybenzoyl)glucose is the appropriate choice for biochemical assays, enzyme kinetics studies, or formulation development where high aqueous concentration and low organic solvent content are required. The glycosidic modification confers a 4.3-fold solubility advantage that the free acid cannot provide.

Application
Selection Property
Validation Focus
Phenylpropanoid pathway engineering
Bioproduction accumulation profile
Bioconversion titer and pathway flux verification
Bifunctional donor enzymology
Dual acyl/glucosyl transfer activity
In vitro enzyme reconstitution and substrate specificity
Metabolomic profiling standard
Distinct MS signature and validated HPLC method
Peak assignment and quantification accuracy in plant extracts
Aqueous formulation studies
Higher predicted aqueous solubility and reduced logP
Aqueous assay compatibility and dissolution profiling
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